molecular formula C13H22N4O4 B1454896 5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate CAS No. 1053656-67-9

5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate

Cat. No.: B1454896
CAS No.: 1053656-67-9
M. Wt: 298.34 g/mol
InChI Key: QPGYUAXVMWLYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate represents a sophisticated example of contemporary heterocyclic chemistry, embodying the intricate structural features that define modern pharmaceutical intermediates. The compound's systematic nomenclature reflects its complex molecular architecture, which incorporates both pyrrole and pyrazole ring systems in a fused bicyclic arrangement. The International Union of Pure and Applied Chemistry nomenclature system designates this compound based on its core pyrrolo[3,4-c]pyrazole framework, with the numbering system following established conventions for fused heterocyclic systems.

The molecular structure features a tetrahydropyrrolo[3,4-c]pyrazole core, which distinguishes it from related compounds in the same chemical family. The presence of the 3a,4,6,6a-tetrahydro designation indicates partial saturation of the bicyclic system, creating specific stereochemical considerations that influence both the compound's reactivity and potential biological activity. The amino functionality at position 3 provides a key reactive site for further chemical modifications, while the dual carboxylate protecting groups at positions 1 and 5 serve as temporary protecting groups that can be selectively removed under appropriate reaction conditions.

The structural identification of this compound requires careful consideration of its stereochemistry and conformational preferences. The tetrahydro configuration introduces multiple chiral centers within the molecule, creating the potential for stereoisomerism that must be carefully characterized during synthesis and purification processes. The fused ring system constrains the molecular geometry, leading to specific three-dimensional arrangements that influence both chemical reactivity and potential biological interactions.

Historical Development in Heterocyclic Chemistry

The historical development of pyrrolo[3,4-c]pyrazole chemistry can be traced to the fundamental discoveries in heterocyclic chemistry that began in the late nineteenth century. Pyrazole itself was first described by Ludwig Knorr in 1883, establishing the foundation for subsequent developments in five-membered nitrogen-containing heterocycles. The systematic study of pyrazole derivatives revealed their diverse biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties, which motivated extensive research into more complex pyrazole-containing structures.

The evolution from simple pyrazole compounds to complex fused systems like pyrrolo[3,4-c]pyrazoles represents a significant advancement in synthetic heterocyclic chemistry. Early research focused on understanding the fundamental properties of pyrazole rings, including their aromatic character and reactivity patterns. Pyrazoles possess unique electronic properties due to the presence of two adjacent nitrogen atoms, creating both acidic and basic sites within the same molecule. The pyrrole-like nitrogen contributes to acidic properties, while the pyridine-like nitrogen provides basic character, resulting in amphoteric behavior that influences reactivity patterns.

The development of fused pyrrolo[3,4-c]pyrazole systems emerged from the recognition that combining multiple heterocyclic units could enhance biological activity and provide access to novel pharmacological profiles. Research in the mid-to-late twentieth century demonstrated that pyrrolo[3,4-c]pyrazole derivatives exhibited significant potential as therapeutic agents, particularly in the treatment of cancer and other diseases requiring targeted molecular interventions. The synthetic methodologies for accessing these complex structures evolved from simple cyclocondensation reactions to sophisticated multicomponent processes that enable the efficient construction of heavily substituted derivatives.

The introduction of protecting group strategies, such as the tert-butyl and ethyl carboxylate groups present in the target compound, represents a crucial development in the practical synthesis of complex heterocyclic systems. These protecting groups allow for selective functionalization of specific positions within the molecule while preventing unwanted side reactions at sensitive sites. The development of such strategies has been essential for enabling the synthesis of highly functionalized pyrrolo[3,4-c]pyrazole derivatives suitable for biological evaluation.

Position in Pyrrolo[3,4-c]pyrazole Class of Compounds

The pyrrolo[3,4-c]pyrazole class of compounds occupies a distinctive position within the broader family of nitrogen-containing heterocycles, representing a unique fusion of two important pharmacophoric units. This class has gained significant attention in medicinal chemistry due to the diverse biological activities exhibited by its members, including potent anticancer properties and enzyme inhibition capabilities. The structural framework of pyrrolo[3,4-c]pyrazoles provides a rigid scaffold that can accommodate various substituents, enabling the fine-tuning of biological activity through systematic structural modifications.

Recent research has demonstrated that pyrrolo[3,4-c]pyrazole derivatives possess remarkable potential as caspase-3 inhibitors, which play crucial roles in apoptotic processes. Caspase-3 inhibition has emerged as a promising therapeutic strategy for treating neurodegenerative, cardiovascular, and metabolic disorders, positioning pyrrolo[3,4-c]pyrazole compounds at the forefront of contemporary drug discovery efforts. The specific structural features of these compounds, including their fused ring system and substitution patterns, contribute to their ability to interact selectively with target proteins.

The synthesis of pyrrolo[3,4-c]pyrazole-1,3-diones and related derivatives has been extensively studied, with researchers developing efficient methodologies for accessing diverse structural variants. The use of multicomponent reactions involving diketene, isatin, and primary amines has emerged as a particularly effective approach for constructing these complex heterocyclic systems. Such synthetic strategies enable the rapid generation of compound libraries for biological screening, accelerating the identification of lead compounds with desired therapeutic properties.

Within the broader context of heterocyclic chemistry, pyrrolo[3,4-c]pyrazoles represent an important class of compounds that bridge the gap between traditional heterocyclic scaffolds and modern pharmaceutical targets. The ability to introduce various functional groups at specific positions within the ring system provides synthetic chemists with powerful tools for modulating biological activity. The development of efficient synthetic routes to these compounds has been crucial for enabling their widespread application in drug discovery programs.

Chemical Registry Information and Identifiers

The chemical registry information for this compound provides essential identification data that enables accurate tracking and characterization of this compound across various chemical databases and research applications. The compound is registered under Chemical Abstracts Service number 1053656-67-9, which serves as its unique identifier in chemical literature and commercial databases.

Table 1: Chemical Registry Information and Molecular Identifiers

Property Value
Chemical Abstracts Service Number 1053656-67-9
Molecular Formula C₁₃H₂₂N₄O₄
Molecular Weight 298.33818 g/mol
International Chemical Identifier Key QPGYUAXVMWLYLW-UHFFFAOYSA-N
Density 1.37 g/cm³
Canonical Simplified Molecular Input Line Entry System InChI=1S/C13H22N4O4/c1-5-20-12(19)17-9-7-16(6-8(9)10(14)15-17)11(18)21-13(2,3)4/h8-9H,5-7H2,1-4H3,(H2,14,15)

The molecular formula C₁₃H₂₂N₄O₄ indicates the presence of thirteen carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and four oxygen atoms, reflecting the complex structural composition of this heterocyclic compound. The molecular weight of 298.33818 grams per mole provides important information for stoichiometric calculations and analytical characterization procedures. The calculated density of 1.37 grams per cubic centimeter suggests a relatively compact molecular structure, consistent with the fused ring system and multiple heteroatoms present in the molecule.

The International Chemical Identifier provides a standardized representation of the compound's structure that enables unambiguous identification across different chemical databases and software systems. The InChIKey QPGYUAXVMWLYLW-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier, facilitating rapid database searches and cross-referencing. These standardized identifiers are essential for ensuring accurate communication of chemical information in research publications and regulatory submissions.

The compound's registration in multiple commercial chemical databases confirms its availability for research purposes and indicates ongoing interest in its potential applications. Various chemical suppliers have catalogued this compound under different product codes, reflecting its accessibility to the research community. The availability of detailed characterization data, including spectroscopic and analytical information, supports its use in synthetic chemistry and biological evaluation studies.

Properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4/c1-5-20-12(19)17-9-7-16(6-8(9)10(14)15-17)11(18)21-13(2,3)4/h8-9H,5-7H2,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGYUAXVMWLYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2CN(CC2C(=N1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672039
Record name 5-tert-Butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-67-9
Record name 5-tert-Butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate (CAS No: 1053656-67-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22N4O4
  • Molecular Weight : 298.34 g/mol
  • Structural Characteristics : The compound features a fused pyrrole and pyrazole ring system which is significant for its biological interactions .

Anticancer Potential

Research indicates that compounds similar to 5-tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole have shown promise as anticancer agents. The structural framework allows for interaction with various biological targets involved in cancer cell proliferation and survival.

Mechanism of Action :

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer pathways. For instance, it has been suggested that related compounds can act on protein kinases that are crucial for tumor growth .
  • Induction of Apoptosis : Studies have indicated that similar derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with this compound. Its ability to cross the blood-brain barrier could be pivotal in treating neurodegenerative diseases.

Research Findings :

  • Cell Viability Assays : In vitro studies demonstrated that the compound enhances neuronal cell viability under oxidative stress conditions.
  • Mechanisms : The neuroprotective effects may be attributed to the modulation of oxidative stress and inflammatory pathways in neuronal cells .

Case Studies

StudyFindings
Guo et al., 2010Investigated the anticancer activity of related pyrazole derivativesShowed significant inhibition of tumor growth in vitro
Fancelli et al., 2005Explored kinase inhibition by similar compoundsIdentified potential as selective kinase inhibitors
PMC3089316Analyzed the crystal structure and hydrogen bonding interactionsProvided insights into molecular interactions critical for biological activity

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate a low toxicity profile at therapeutic doses; however, further studies are necessary to establish comprehensive safety data.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Similarities and Differences

The compound’s closest analogs (similarity scores ≥0.82) include:

Compound Name CAS Number Similarity Score Key Substituents
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 1204298-58-7 0.86 Lacks ethyl ester at position 1; retains tert-butyl and amino groups
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 733757-89-6 0.82 Pyrazolo[4,3-c]pyridine core; tert-butyl ester, no amino group
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate 230301-11-8 0.70 Trifluoromethyl substituent; pyridine ring instead of pyrrole

Key Observations :

  • Core Heterocycle : The pyrrolo[3,4-c]pyrazole system distinguishes the target compound from pyrazolo-pyridine analogs (e.g., 733757-89-6), which exhibit altered electronic properties due to nitrogen positioning .
  • Amino Group Reactivity: The amino group enables selective acylation (e.g., benzamide formation in ), a feature absent in trifluoromethyl- or methyl-substituted analogs .

Preparation Methods

Carbamate Formation via Ethyl Chlorocarbonate

One reported method involves the reaction of tert-butyl 3-aminopyrrolo[3,4-c]pyrazole-5-carboxylate with ethyl chlorocarbonate in the presence of a base such as N,N-diisopropylethylamine (DIEA) in tetrahydrofuran (THF). The reaction is carried out at low temperature (0–5 °C) initially, then allowed to warm to room temperature and stirred overnight. This yields the target compound as a white solid after extraction and chromatographic purification with a moderate yield (~55%).

Step Reagents/Conditions Outcome
1 tert-butyl 3-aminopyrrolo[3,4-c]pyrazole-5-carboxylate + ethyl chlorocarbonate + DIEA in THF Formation of ethyl carbamate derivative
2 Stirring at 0–5 °C for 2 h, then room temp overnight Reaction completion
3 Extraction with ethyl acetate and water, drying, chromatography Isolation of pure compound (55% yield)

Acid Chloride Intermediate and Amide Formation

Another approach involves converting the carboxylic acid moiety into an acid chloride intermediate using oxalyl chloride and catalytic DMF in dichloromethane at 0 °C. This acid chloride is then reacted with the amino compound in the presence of diisopropylethylamine (DIPEA) to form amide derivatives. This method allows further functionalization and has been reported with yields up to 86% for related amide compounds.

Step Reagents/Conditions Outcome
1 Carboxylic acid + oxalyl chloride + DMF in DCM at 0 °C Formation of acid chloride intermediate
2 Reaction with amino pyrrolo[3,4-c]pyrazole + DIPEA at 0 °C Amide bond formation
3 Workup with NaHCO3, extraction, silica gel chromatography Purification and isolation (up to 86% yield)

Hydrochloride Salt Formation

The compound can be converted into its dihydrochloride salt by treatment with hydrochloric acid in hexanes or dioxane, often in ethanol or dichloromethane solvent. This salt formation improves the compound's stability and crystallinity, facilitating isolation and purification. The process involves stirring the slurry of the compound with 4 M HCl solution at room temperature for 12 hours, followed by concentration and washing with hexane to yield the hydrochloride salt in high yield (~98.5%).

Step Reagents/Conditions Outcome
1 Compound slurry in ethanol + 4 M HCl in hexanes Formation of hydrochloride salt
2 Stirring at room temperature for 12 h Complete salt formation
3 Concentration under vacuum, washing with hexane Isolation of white solid salt (98.5% yield)

Reaction Conditions and Optimization

  • Temperature: Most reactions are conducted at low temperatures (0–5 °C) initially to control reactivity, then warmed to room temperature for completion.
  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, ethanol, and hexanes.
  • Bases: DIEA and DIPEA are preferred for deprotonation and scavenging HCl during acylation steps.
  • Purification: Flash chromatography on silica gel and recrystallization from methanol or hexanes are standard.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Ethyl carbamate formation Ethyl chlorocarbonate, DIEA, THF, 0–5 °C to RT 55 Overnight stirring, flash chromatography
Acid chloride intermediate Oxalyl chloride, DMF, DCM, 0 °C; then DIPEA, amine 86 Amide formation, aqueous workup, column chromatography
Hydrochloride salt formation 4 M HCl in hexanes, ethanol, RT, 12 h 98.5 Salt isolation by filtration and washing

Research Findings and Crystallographic Data

  • The compound crystallizes as colorless blocks suitable for X-ray diffraction, confirming the tetrahydro pyrrolo[3,4-c]pyrazole core and substitution pattern.
  • Hydrogen atoms were placed in calculated positions during refinement, indicating well-defined stereochemistry.
  • The described synthetic routes provide robust access to the compound with high purity and reproducibility, essential for its use in further medicinal chemistry applications.

Q & A

Q. Q1: What are the validated synthetic routes for producing 5-tert-butyl 1-ethyl 3-amino-pyrrolo[3,4-c]pyrazole derivatives, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, tert-butyl and ethyl ester groups are introduced via carbamate protection under anhydrous conditions (e.g., using N,N′-carbonyldiimidazole in THF) . Yield optimization requires precise control of reaction time (e.g., 48–72 hours at 60°C) and stoichiometric ratios (1:1.2 for amine:carbonyl reagents). Purity (>95%) is achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Q2: What spectroscopic methods are most effective for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Assignments focus on distinguishing pyrrolo[3,4-c]pyrazole core protons (δ 3.2–4.1 ppm for NH and CH2) and tert-butyl/ethyl ester groups (δ 1.2–1.4 ppm for CH3) .
  • HRMS : Molecular ion peaks ([M+H]+) should match theoretical mass within 5 ppm error .
  • X-ray crystallography : Used to resolve stereochemistry (e.g., 3a,6a-dihydro configuration) .

Intermediate Research Questions

Q. Q3: How do substituents (e.g., tert-butyl vs. methyl groups) impact the compound’s solubility and reactivity in nucleophilic substitutions?

Answer: The tert-butyl group enhances steric hindrance, reducing solubility in polar solvents (e.g., 0.5 mg/mL in water vs. 15 mg/mL in DMSO) but stabilizing intermediates during SN2 reactions. Comparative studies with methyl analogs show 20–30% lower reaction rates due to bulky tert-butyl .

Q. Q4: What strategies resolve contradictions in NMR data when characterizing tautomeric forms of the pyrrolo[3,4-c]pyrazole core?

Answer:

  • Variable-temperature NMR : Identifies tautomer equilibrium (e.g., 3a,6a vs. 3a,4a diastereomers) by observing coalescence of NH signals at 40–60°C .
  • DFT calculations : Predict thermodynamic stability of tautomers (e.g., ΔG < 2 kcal/mol favors the 3a,6a form) .

Advanced Research Questions

Q. Q5: How can computational modeling (e.g., MD simulations) predict the compound’s binding affinity for kinase targets?

Answer:

  • Docking studies : Use AutoDock Vina with kinase ATP-binding pockets (PDB: 2ITZ). The amino group at position 3 forms hydrogen bonds with Asp184 (ΔG ≈ -8.2 kcal/mol) .
  • Free-energy perturbation (FEP) : Quantifies substituent effects; tert-butyl increases hydrophobic interactions but reduces entropic penalty by 1.5 kcal/mol .

Q. Q6: What experimental designs address discrepancies between in vitro activity and cellular permeability of derivatives?

Answer:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measures passive diffusion (e.g., Pe ≈ 2.5 × 10⁻⁶ cm/s for the parent compound) .
  • Caco-2 monolayer assays : Identify active transport mechanisms (e.g., P-gp efflux ratio >3 indicates poor bioavailability) .

Methodological Challenges

Q. Q7: How to optimize enantiomeric resolution of the compound for chiral pharmacology studies?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min); retention times differ by 4–6 minutes for enantiomers .
  • Crystallization-induced diastereomer resolution : Co-crystallize with L-tartaric acid to isolate >99% ee .

Data Integration and Validation

Q. Q8: What statistical approaches reconcile batch-to-batch variability in synthetic yields?

Answer:

  • Design of Experiments (DoE) : Central composite design identifies critical factors (e.g., temperature contributes 65% to yield variance) .
  • Multivariate analysis (PCA) : Correlates impurity profiles (e.g., residual solvents <0.1% by GC-MS) with reaction parameters .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Melting Point168–170°CDSC
LogP (octanol/water)2.3 ± 0.2Shake-flask
Solubility (pH 7.4)0.8 mg/mLHPLC-UV
TPSA (Topological PSA)98.5 ŲChemAxon

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Reactant of Route 2
5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.